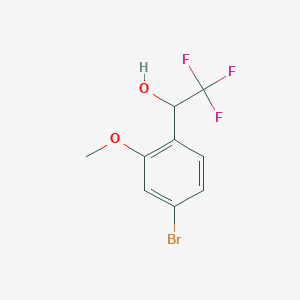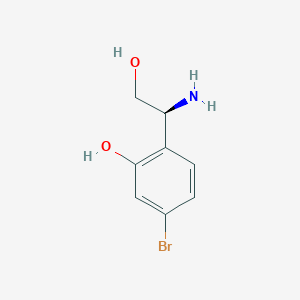
(S)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where phenol is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromophenol can then be subjected to further reactions to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available phenol derivatives. The process would include bromination, followed by amination and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can result in various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-5-chlorophenol
Uniqueness
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI-Schlüssel |
OCMZLIPLJLNCOA-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)O)[C@@H](CO)N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
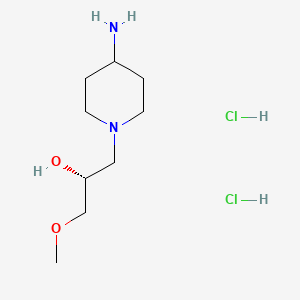
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)
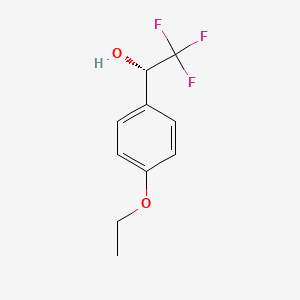

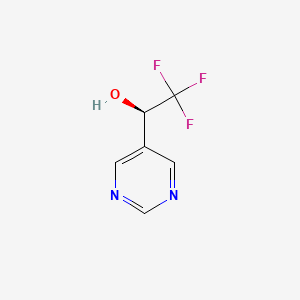
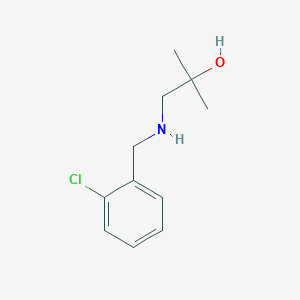
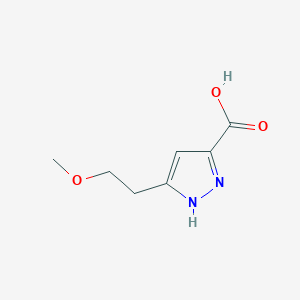

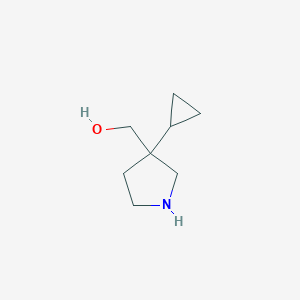

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
